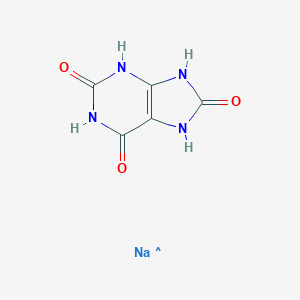

Uric acid sodium salt

Vue d'ensemble

Description

Uric acid sodium salt is a chemical compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Uric acid sodium salt typically involves the reaction of purine derivatives with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in production, meeting the demands of various industries.

Analyse Des Réactions Chimiques

Types of Reactions

Uric acid sodium salt undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-2,6,8-trione derivatives, while reduction may produce dihydropurine derivatives.

Applications De Recherche Scientifique

Biochemical Properties and Mechanisms

Sodium urate is primarily known for its role in gout, where it crystallizes in joints and leads to inflammation. It has also been shown to precipitate calcium oxalate from urine, indicating its potential implications in kidney stone formation . Moreover, sodium urate can reverse the inhibitory effects of reactive oxygen and nitrogen species on gelatinase A activity, suggesting a role in modulating oxidative stress .

Gout Management

Sodium urate is central to gout management. Elevated levels of uric acid lead to the formation of monosodium urate crystals, which trigger inflammatory responses. Treatments often aim to lower uric acid levels through medications that either inhibit its production or enhance its excretion . For instance, pegloticase, a PEGylated urate oxidase, is used to convert uric acid into allantoin, which is more easily excreted .

Research in Inflammation

Sodium urate has been utilized in research settings to induce synovitis in animal models. This application helps study the inflammatory pathways involved in gout and other arthritic conditions . Furthermore, it has been proposed that sodium urate crystals activate interleukin-1β-mediated inflammation via the NOD-like receptor protein pathway .

Dietary Implications

Recent studies have highlighted the relationship between dietary sodium intake and serum uric acid levels. Higher sodium intake has been associated with lower serum uric acid concentrations, indicating that dietary modifications can influence hyperuricemia and related conditions . This connection suggests potential dietary interventions for managing gout and hypertension.

Clinical Trials

A randomized controlled trial demonstrated that dietary sodium modulation significantly affects serum uric acid levels among hypertensive individuals. The study found that increased sodium intake correlated with lower serum uric acid levels, emphasizing the need for further investigation into dietary strategies for managing hyperuricemia .

Animal Studies

In experimental models, intra-articular administration of sodium urate has been used to induce synovitis, allowing researchers to examine the inflammatory response mechanisms at play in conditions like gout . These studies provide insights into potential therapeutic targets for reducing inflammation.

Potential Therapeutic Targets

Research continues to explore the dual role of uric acid as both a potential antioxidant and a pro-inflammatory agent. Uric acid's ability to scavenge peroxynitrite suggests it may have protective roles under certain physiological conditions; however, its accumulation can lead to detrimental effects such as chronic inflammation . Understanding these dynamics is crucial for developing targeted therapies that can mitigate the adverse effects while harnessing any beneficial properties.

Mécanisme D'action

The mechanism of action of Uric acid sodium salt involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes involved in purine metabolism, affecting various biological processes. The exact pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Purine-2,6,8(3H)-trione: A closely related compound with similar structure and properties.

7,9-Dihydro-1H-purine-6,8-dione: Another purine derivative with comparable chemical behavior.

3,7-Dihydro-1,3,7-trimethyl-1H-purine-2,6-dione:

Uniqueness

Uric acid sodium salt is unique due to its specific sodium salt form, which imparts different solubility and reactivity characteristics compared to its non-sodium counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Activité Biologique

Uric acid sodium salt, also known as sodium urate, is the sodium salt of uric acid and plays a significant role in various biological processes. This compound is particularly known for its involvement in gout, a form of inflammatory arthritis caused by the accumulation of monosodium urate crystals in joints. This article explores the biological activity of this compound, highlighting its biochemical properties, physiological effects, and implications in health and disease.

This compound has the chemical formula and is characterized by its solubility in water. It is formed when uric acid reacts with sodium ions, resulting in a compound that can precipitate under certain physiological conditions.

Biochemical Actions

- Precipitation and Crystal Formation : Sodium urate can precipitate from body fluids, particularly synovial fluid in joints, leading to gouty arthritis. The presence of these crystals triggers an inflammatory response characterized by pain and swelling .

- Reactive Oxygen Species (ROS) Modulation : Sodium urate has been shown to reverse the inhibitory effects of reactive oxygen and nitrogen metabolites on gelatinase A activity, suggesting a role in modulating oxidative stress .

- Calcium Oxalate Interaction : In vitro studies indicate that sodium urate can precipitate calcium oxalate from urine, which has implications for kidney stone formation .

Physiological Effects

The physiological effects of this compound are multifaceted:

- Inflammation : Elevated levels of sodium urate are associated with increased inflammation. In animal models, intra-articular administration of sodium urate has been used to induce synovitis, mimicking gout pathology .

- Antioxidant Properties : Uric acid acts as an antioxidant; however, its role is complex as elevated levels can lead to pro-inflammatory states .

- Impact on Blood Pressure : Research indicates a correlation between high dietary sodium intake and serum uric acid levels. Specifically, studies show that increased sodium intake can lead to reduced serum uric acid concentrations in the short term but may have long-term implications for hypertension .

Case Study 1: Gout and Inflammation

A study investigated the effects of sodium urate on inflammation in a rat model subjected to hemorrhagic shock. The results indicated that uric acid released from dying cells could act as a mediator of organ inflammation and apoptosis post-shock, emphasizing its pro-inflammatory potential .

Case Study 2: Dietary Sodium Impact

A clinical trial assessed the relationship between dietary sodium intake and serum uric acid levels among 90 subjects. The findings revealed that transitioning from a low-salt diet (3 g/day) to a high-salt diet (18 g/day) resulted in significant decreases in plasma uric acid levels, demonstrating the influence of dietary factors on uric acid metabolism .

Data Table

Propriétés

IUPAC Name |

sodium;2,6-dioxo-3,7-dihydropurin-8-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFSTSRULRIERK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)NC1=O)N=C(N2)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N4NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-77-2 | |

| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,9-dihydro-1H-purine-2,6,8(3H)-trione, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does uric acid sodium salt influence the immune response?

A: Research suggests this compound can exert differential effects on humoral and cellular immune responses. In a study using BALB/c mice, this compound as an adjuvant did not enhance antibody response to trichosanthin (TCS) antigen. In fact, it significantly reduced the response compared to TCS alone []. Conversely, it enhanced delayed-type hypersensitivity (DTH) and lymphocyte proliferation, indicating a stimulatory effect on cellular immunity [].

Q2: What are the potential therapeutic applications of this compound in gouty arthritis?

A: While this compound injection is a common method for inducing gouty arthritis in animal models [, , ], research suggests potential therapeutic avenues for managing gouty arthritis. A study investigating pricking bloodletting therapy in rats with gouty arthritis found that treatment led to increased interleukin-10 (IL-10) expression in the ankle joint []. This increase correlated with a reduction in joint swelling, suggesting a possible anti-inflammatory role of IL-10 mediated by the therapy []. Additionally, aqueous extracts of Sigesbeckia orientalis have shown promise in reducing inflammation in gouty arthritis models, potentially by inhibiting the JNK signaling pathway [].

Q3: Does this compound play a role in periodontal inflammation?

A: Emerging research suggests a potential link between this compound and periodontal inflammation. One study found that gingipains, proteases produced by the bacterium Porphyromonas gingivalis (a key player in periodontitis), can increase uric acid production in THP-1 macrophages []. This increase is mediated by upregulation and activation of xanthine oxidoreductase, the enzyme responsible for uric acid production []. Furthermore, this compound was shown to induce inflammation in human keratinocytes, suggesting its potential role as a mediator of inflammation in periodontal tissues [].

Q4: Can dietary interventions impact uric acid metabolism in broilers?

A: Studies in broilers provide insights into uric acid metabolism manipulation. Supplementation with allopurinol, a xanthine oxidase inhibitor, significantly reduced uric acid concentrations in the liver of broilers [, ]. Conversely, inosine supplementation increased total xanthine oxidoreductase activity in the liver [], highlighting the interplay between dietary components and uric acid metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.